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molecular formula C15H21NO3S B8548650 1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone CAS No. 333795-04-3

1-[4-[[4-(Methylsulfonyl)phenyl]methyl]-1-piperidinyl]ethanone

Cat. No. B8548650
M. Wt: 295.4 g/mol
InChI Key: RJCSZNCZSWMZFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787650B1

Procedure details

To a solution of sodium hydrogensulfite (4.57 g) and sodium bicarbonate (6.10 g) in water (40 mL) was added 4-[(1-acetyl-4-piperidinyl)methyl]benzenesulfonyl chloride (11.46 g) at 75° C. under stirring, and the mixture was stirred at 75° C. for an hour. Chloroacetic acid (5.14 g) and an aqueous solution of 50% sodium hydroxide (4.4 mL) was added to the reaction solution and stirred for 20 hours under reflux with heat. 1N Hydrochloric acid (20 ml) was added to the reaction mixture at 0° C., and the reaction mixture was extracted with ethyl acetate (60 mL, 30 mL). The organic phase was washed with saturated brine (10 mL×2), dried over magnesium sulfate (anhydrous), and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel 150 g, ethyl acetate/methanol=1/0→9/1). The objective fraction was concentrated under reduced pressure to give the title compound as a colorless oil (8.76 g).
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
11.46 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
5.14 g
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])(O)=O.[Na+].[C:6](=O)(O)[O-].[Na+].[C:11]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=2)[CH2:16][CH2:15]1)(=[O:13])[CH3:12].ClCC(O)=O.[OH-].[Na+].Cl>O>[C:11]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([S:27]([CH3:6])(=[O:29])=[O:28])=[CH:23][CH:22]=2)[CH2:16][CH2:15]1)(=[O:13])[CH3:12] |f:0.1,2.3,6.7|

Inputs

Step One
Name
Quantity
4.57 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
11.46 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)CC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.14 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
4.4 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 75° C. for an hour
STIRRING
Type
STIRRING
Details
stirred for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
with heat
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate (60 mL, 30 mL)
WASH
Type
WASH
Details
The organic phase was washed with saturated brine (10 mL×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate (anhydrous)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The objective fraction was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)CC1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.76 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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